Mephaquin
Overview
Description
Synthesis Analysis
The synthesis of mefloquine and its analogs involves multiple steps and has been a subject of extensive research to explore efficient routes and improve its antimalarial activity. Wipf et al. (2009) synthesized novel SF5 analogs of mefloquine, which showed improved activity against malaria parasites. This synthesis represents the first report of SF5-substituted quinolines and was achieved in 5 steps with 10-23% overall yields (Wipf et al., 2009). Additionally, Schützenmeister et al. (2013) reported the selective synthesis of the four stereoisomers of mefloquine, highlighting the importance of stereochemistry in its biological activity and using a domino Sonogashira-6π-electrocyclisation as a key step (Schützenmeister et al., 2013).
Molecular Structure Analysis
Mefloquine's molecular structure plays a crucial role in its antimalarial activity. The compound's stereochemistry, particularly the configuration of its stereocenters, significantly affects its pharmacological properties. Research by Rastelli and Coltart (2015) on the asymmetric synthesis of mefloquine hydrochloride provided definitive absolute stereochemical assignment of the mefloquines, confirming the impact of molecular structure on its activity (Rastelli & Coltart, 2015).
Scientific Research Applications
Anti-Leishmanial Activity
Mephaquin (mefloquine hydrochloride) has been evaluated for its anti-leishmanial activity. In a study by Landires et al. (1995), mefloquine was administered orally to patients with cutaneous leishmaniasis, resulting in a 100% cure rate with most lesions healing within 2-3 weeks. This indicates its potential as an effective treatment for leishmaniasis (Landires et al., 1995).
Malaria Treatment
Gutman et al. (2009) investigated the effectiveness of Mephaquin in combination with artesunate for treating Plasmodium falciparum malaria. The study found that all patients rapidly cleared parasitaemia with no evidence of recrudescence, highlighting Mephaquin's role in effective malaria treatment (Gutman et al., 2009).
Pharmacokinetic and Bioequivalence Studies
Weidekamm et al. (1998) assessed the bioequivalence of Mephaquin with another mefloquine formulation, finding significant differences in pharmacokinetics. This suggests that different formulations of mefloquine may not be interchangeable (Weidekamm et al., 1998). Another study by Na-Bangchang et al. (2000) also reported on the bioequivalence of different mefloquine formulations, highlighting the importance of formulation on the drug's efficacy (Na-Bangchang et al., 2000).
Efficacy in Various Malaria Strains
Toma et al. (2011) conducted a study on the efficacy of mefloquine in treating Plasmodium falciparum malaria in southern Lao PDR. The results suggested no mefloquine resistance in the area, indicating its continued effectiveness in certain regions (Toma et al., 2011).
Treatment of Progressive Multifocal Leukoencephalopathy
Gofton et al. (2010) reported the use of mefloquine in treating progressive multifocal leukoencephalopathy, a rare but serious brain infection. This represents a novel application of mefloquine outside its traditional use in malaria (Gofton et al., 2010).
Cancer Therapy
Sharma et al. (2012) explored the use of mefloquine as an autophagy inhibitor in cancer therapy. Their study showed that mefloquine triggered endoplasmic reticulum stress and caused cell death in breast cancer cell lines, suggesting its potential as an anticancer agent (Sharma et al., 2012).
Safety And Hazards
Mefloquine has potential side effects including vomiting, diarrhea, headaches, sleep disorders, and a rash . Serious side effects include potentially long-term mental health problems such as depression, hallucinations, and anxiety and neurological side effects such as poor balance, seizures, and ringing in the ears .
Future Directions
Mefloquine is used to both prevent and treat certain forms of malaria . It is typically taken for one to two weeks before entering an area with malaria . Upon returning from the malaria area, you should keep taking this medication for 4 more weeks . If you are unable to finish this course of Mefloquine, contact your doctor .
properties
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWYMRNZNDGBX-YLCXCWDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047819 | |
Record name | Mefloquine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320721 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Lariam | |
CAS RN |
51773-92-3, 51742-86-0 | |
Record name | Mefloquine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51773-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefloquine hydrochloride, (+) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefloquine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051773923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefloquine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEFLOQUINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y9L3636O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MEFLOQUINE HYDROCHLORIDE, (+) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326VC85GV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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